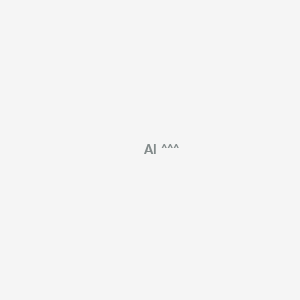

Aluminum

Descripción general

Descripción

Aluminio, con el símbolo químico Al y el número atómico 13, es un metal ligero, blanco plateado que pertenece al Grupo 13 de la tabla periódica. Es el elemento metálico más abundante en la corteza terrestre, constituyendo aproximadamente el 8% en peso . El aluminio es conocido por sus excelentes propiedades, incluida la baja densidad, la alta relación resistencia-peso, la resistencia a la corrosión y la buena conductividad eléctrica y térmica . Estos atributos lo convierten en un material versátil que se utiliza en diversas industrias, desde la aeroespacial hasta el envasado.

Mecanismo De Acción

El mecanismo de acción del aluminio varía según su aplicación .

-

Como antiácido:

- El hidróxido de aluminio neutraliza el ácido clorhídrico en el estómago, formando cloruro de aluminio y agua.

- También inhibe la acción de la pepsina al aumentar el pH.

-

Como adyuvante de vacunas:

- Los compuestos de aluminio mejoran la respuesta inmunitaria formando un depósito en el sitio de inyección, liberando lentamente el antígeno y estimulando las células inmunitarias.

Análisis Bioquímico

Biochemical Properties

Aluminum interacts with various enzymes, proteins, and other biomolecules. For instance, in plants, this compound-responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways . In humans, this compound may interfere with heme (porphyrin) synthesis

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. For example, this compound toxicity can severely damage a crop by affecting its root system and limiting the uptake of nutrients . In humans, this compound replaces calcium in bone, disrupting normal osteoid formation and mineralization . This compound may also alter conformational changes in beta-sheet structure of amyloid, which promotes its aggregation and fibril formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, this compound has been shown to inhibit the symplastic transport of calcium . It disrupts the calcium homeostasis within the cytoplasm . This compound can bind to cell structures, including cell walls, cytoskeleton, or DNA, which disturb their functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the this compound electrolysis process, the occurrence of anode effects is a common industrial issue, characterized by a rapid increase in cell voltage within a short period, leading to a substantial rise in energy consumption .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, when added to the diets of young chicks, this compound caused reductions in feed intake, growth, bone ash, and serum phosphate, and increased serum calcium and bone this compound content .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in plants, this compound-responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways . In humans, this compound may interfere with heme (porphyrin) synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. For instance, this compound is used to produce things, such as beverage cans, cooking pots, siding, roofing, this compound foil, airplanes .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can vary significantly depending on the specific biochemical context. For instance, this compound has been shown to be present in high concentration within lysosomes of cerebral neurons of patients with dialysis encephalopathy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El aluminio se extrae principalmente de la bauxita, que contiene óxido de aluminio (Al₂O₃). El proceso de extracción implica dos pasos principales: el proceso Bayer y el proceso Hall-Héroult .

-

Proceso Bayer:

- La bauxita se tritura y se mezcla con una solución de hidróxido de sodio (NaOH).

- La mezcla se calienta a presión, disolviendo el óxido de aluminio para formar aluminato de sodio.

- Se eliminan las impurezas y la solución se enfría para precipitar el hidróxido de aluminio (Al(OH)₃).

- El hidróxido de aluminio se calcina para producir óxido de aluminio.

-

Proceso Hall-Héroult:

- El óxido de aluminio se disuelve en criolita fundida (Na₃AlF₆) en una celda electrolítica.

- Se hace pasar una corriente continua a través de la celda, lo que hace que los iones de aluminio migren al cátodo, donde se reducen para formar aluminio fundido.

- El aluminio fundido se recoge en la parte inferior de la celda y se extrae periódicamente.

Métodos de producción industrial: La producción industrial de aluminio implica la electrólisis a gran escala utilizando el proceso Hall-Héroult. Este método requiere una energía eléctrica significativa, a menudo proveniente de plantas hidroeléctricas para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El aluminio experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

-

Oxidación:

- El aluminio reacciona con el oxígeno para formar una capa protectora de óxido de aluminio (Al₂O₃), evitando una mayor oxidación.

- (4Al + 3O₂ \rightarrow 2Al₂O₃)

-

Reducción:

- El aluminio puede reducir los óxidos metálicos en la reacción de termita.

- (2Al + Fe₂O₃ \rightarrow 2Fe + Al₂O₃)

-

Sustitución:

- El aluminio reacciona con los halógenos para formar haluros de aluminio.

- (2Al + 3Cl₂ \rightarrow 2AlCl₃)

Reactivos y condiciones comunes:

Ácidos: El aluminio se disuelve en ácido sulfúrico o clorhídrico diluido, formando iones de aluminio y gas hidrógeno.

Bases: El aluminio reacciona con el hidróxido de sodio para formar aluminato de sodio y gas hidrógeno.

Productos principales:

- Óxido de aluminio (Al₂O₃)

- Cloruro de aluminio (AlCl₃)

- Hidróxido de aluminio (Al(OH)₃)

Aplicaciones Científicas De Investigación

El aluminio y sus aleaciones tienen numerosas aplicaciones en investigación científica e industria .

-

Química:

- Los compuestos de aluminio, como el cloruro de aluminio, se utilizan como catalizadores en la síntesis orgánica, incluidas las reacciones de Friedel-Crafts.

-

Biología y medicina:

- El hidróxido de aluminio se utiliza como adyuvante en vacunas para mejorar la respuesta inmunitaria.

- Los compuestos de aluminio se utilizan en antiácidos para neutralizar el ácido estomacal.

-

Industria:

- Las aleaciones de aluminio se utilizan ampliamente en las industrias aeroespacial y automotriz debido a su alta relación resistencia-peso.

- El aluminio se utiliza en materiales de embalaje, como latas y láminas, debido a su resistencia a la corrosión y no toxicidad.

Comparación Con Compuestos Similares

El aluminio comparte similitudes con otros elementos del Grupo 13, como el galio, el indio y el talio .

-

Galio (Ga):

- Al igual que el aluminio, el galio forma iones trivalentes y exhibe un comportamiento anfótero.

- El galio tiene un punto de fusión más bajo y se utiliza en semiconductores.

-

Indio (In):

- El indio también forma iones trivalentes y se utiliza en aleaciones de bajo punto de fusión y semiconductores.

- Tiene una densidad y un punto de fusión más altos en comparación con el aluminio.

-

Talio (Tl):

- El talio forma iones tanto monovalentes como trivalentes.

- Es altamente tóxico y se utiliza en aplicaciones especializadas, como detectores infrarrojos.

Singularidad del aluminio:

- La baja densidad del aluminio, la alta relación resistencia-peso y la excelente resistencia a la corrosión lo hacen único entre sus homólogos del Grupo 13.

- Su amplia disponibilidad y reciclabilidad aumentan aún más su atractivo para diversas aplicaciones.

Propiedades

IUPAC Name |

aluminum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGFODPZIPBFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al | |

| Record name | ALUMINIUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040273 | |

| Record name | Aluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.981538 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, A silvery-grey powder or tiny sheets, Silvery-white, malleable, ductile, odorless metal; [NIOSH], Solid, Silvery-white, malleable, ductile, odorless metal. | |

| Record name | Aluminum | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINIUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aluminum | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4221 °F | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid., Insoluble | |

| Record name | ALUMINIUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.70 | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |

| Record name | Aluminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7429-90-5, 91728-14-2 | |

| Record name | Aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPD4NFA903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aluminum | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1220 ° F, 660 °C, 1220 °F | |

| Record name | Aluminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aluminum | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aluminum | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What are the advantages of using aluminum in lightweight structures?

A: this compound is a lightweight metal with a relatively high strength-to-weight ratio, making it ideal for applications where weight reduction is crucial. For example, this compound alloys are extensively used in aerospace applications like aircraft construction []. Similarly, this compound is explored in high-speed rail train window profiles to improve thermal insulation and maintain structural integrity [].

Q2: Can this compound be used to enhance the energy absorption capabilities of composite materials?

A: Yes, combining this compound with materials like Carbon Fiber Reinforced Plastics (CFRP) can create hybrid structures with enhanced energy absorption. This compound tubes, known for absorbing energy through stable plastic deformation, can complement the unstable brittle failure of CFRP tubes, leading to improved energy absorption in structures like square tubes designed for lightweight applications [].

Q3: How does this compound contribute to the production of foamed materials?

A: Foamed this compound and its alloys are created using foaming agents. Research highlights the use of a cost-effective foaming agent composed of calcined lime, coke, and manganese ore. This agent, when added to molten this compound, increases viscosity and allows for uniform distribution, ultimately leading to the formation of foamed this compound upon cooling [].

Q4: Can this compound be sintered to create porous materials?

A: Yes, sintering techniques can be employed to fabricate porous this compound products. Research demonstrates the feasibility of using this compound brazing fibers, produced by coiled sheet shaving, to create porous structures. These fibers, when sintered at specific temperatures, bind together to form porous products with varying porosity levels, controlled by adjusting the mixture ratio of the brazing fibers [].

Q5: How does the presence of an this compound shield affect the deposition parameters of Teflon during high-energy electron irradiation?

A: The presence of an this compound shield during the high-energy electron irradiation of Teflon significantly influences the deposition parameters. Simulation studies using the Monte Carlo method reveal that thicker this compound shields result in a shallower peak position for charge deposition rate and electron radiation dose rate in Teflon [].

Q6: What are the challenges and solutions in friction stir welding of dissimilar this compound alloys like AA2024 and AZ31B?

A: Friction stir welding (FSW) of dissimilar this compound alloys like AA2024 and AZ31B often leads to the formation of thick intermetallic compounds (IMCs) at the bonding interface. This can negatively impact the mechanical properties of the joint. Studies have shown that the formation of these thicker IMCs is due to the diffusion of this compound into magnesium grains and the subsequent precipitation of β phase (Al3Mg2) at the grain boundaries, further enhanced by copper concentration from the AA2024 alloy [].

Q7: What role does this compound play in the production of silicon solar cells?

A: this compound is a crucial component in silicon solar cell back surface fields. This compound conductive paste, containing this compound powder, stannum powder, gallium powder, stibium powder, and magnalium alloy powder, is used to create an this compound film on the solar cell. This film enhances conductivity, improves photoelectric conversion efficiency, and ensures firm attachment of the this compound sheet [].

Q8: How can this compound be used to reduce sludge mass in wastewater treatment facilities like the Savannah River Site?

A: this compound dissolution has proven effective in reducing sludge mass, particularly in high-level radioactive waste management. The Savannah River Site utilizes a caustic dissolution process at moderate temperatures (60–75°C) to remove this compound compounds from sludge, thereby reducing the volume requiring vitrification and accelerating waste disposal [].

Q9: What is the role of this compound in the preparation of polysilicate this compound ferric chloride from industrial waste?

A: this compound plays a key role in the synthesis of polysilicate this compound ferric chloride from red mud, a waste product of the this compound industry. By reacting red mud and this compound ash with hydrochloric and sulfuric acids, a polysilicate this compound ferric chloride liquid is produced, showcasing a valuable method for waste utilization and resource recovery [].

Q10: Is there a link between maternal this compound exposure and congenital heart defects (CHDs)?

A: Studies indicate a possible association between elevated maternal this compound levels and an increased risk of CHDs in offspring. Research reveals that higher this compound concentrations in maternal hair samples correlate with a higher risk of specific CHD subtypes, including septal defects, conotruncal defects, and right ventricular outflow track obstruction [].

Q11: Can long-term ingestion of this compound salts affect male reproductive health?

A: Research suggests that prolonged ingestion of this compound chloride can negatively impact male reproductive health. Studies in rats revealed that chronic exposure to this compound chloride solutions led to suppressed sexual behavior, reduced fertility, and adverse effects on the reproductive system, highlighting potential concerns for human health [].

Q12: How does this compound oxide interact with papaya latex in the synthesis of carbon nanofibers?

A: Papaya latex acts as a bio-activator in the synthesis of carbon nanofibers from coconut shell coal in the presence of this compound oxide. The latex breaks down oxygen atoms in carbonyl groups on both the carbon and this compound oxide surfaces. This process creates pores in the carbon and active sites on the this compound oxide, facilitating the formation of carbon nanofibers during the high-energy milling process [].

Q13: What are the implications of this compound neurotoxicity in preterm infants?

A: this compound contamination in intravenous feeding solutions poses a potential neurotoxicity risk to preterm infants. While research on the long-term neurological effects is ongoing, studies highlight the need for minimizing this compound exposure during critical developmental stages [].

Q14: Is there a link between the use of this compound cookware and Alzheimer's disease?

A: While the link between this compound and Alzheimer's disease is complex and not fully understood, some studies suggest a possible correlation. For instance, one study found a significant association between the severity of Alzheimer's disease and the frequency of using this compound utensils for cooking, particularly for frying, boiling, and roasting [].

Q15: How does this compound contribute to advancements in microelectronics?

A: this compound plays a vital role in microelectronics, particularly in creating interconnections within integrated circuits. Novel techniques like high-pressure, low-temperature this compound plug technology are being explored to enable the filling of sub-0.5 μm contact/via geometries, crucial for the continued miniaturization of electronic devices [].

Q16: How does nanoscale topography influence the properties of anodic this compound oxide?

A: Controlling the nanoscale topography of this compound surfaces prior to anodization is crucial for tailoring the properties of anodic this compound oxide (AAO). Studies demonstrate that modifying the this compound electropolishing pretreatment time directly impacts the surface roughness, significantly influencing the pore order, size uniformity, and overall regularity of the resulting AAO [].

Q17: What are the environmental considerations associated with this compound production and use?

A: this compound production, particularly the electrolytic reduction of this compound oxide (alumina), is energy-intensive and can contribute to greenhouse gas emissions if not powered by renewable energy sources. Furthermore, the disposal of this compound-containing products requires careful consideration to prevent environmental pollution and promote recycling. Research is ongoing to develop more sustainable practices for this compound production, use, and recycling [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)